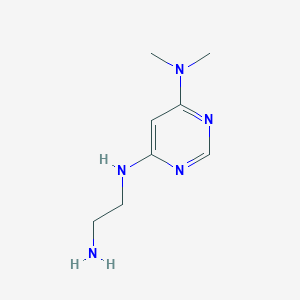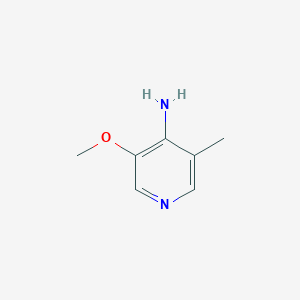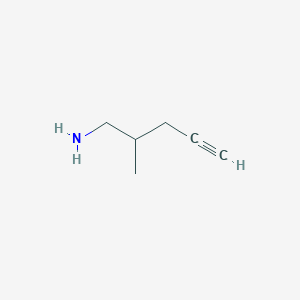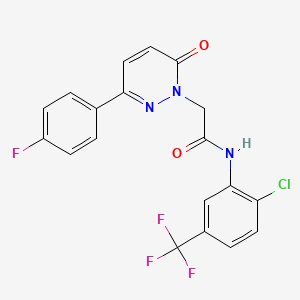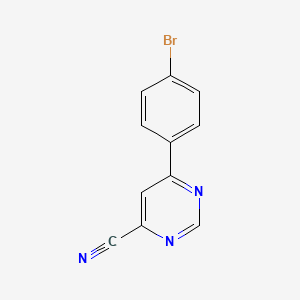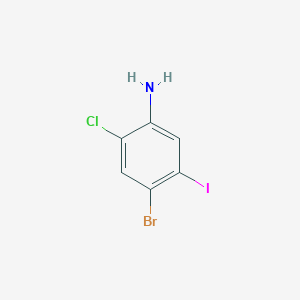
4-Bromo-2-chloro-5-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-chloro-5-iodoaniline is an aromatic amine compound with the molecular formula C6H4BrClINH2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and iodine atoms. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-iodoaniline typically involves a multi-step process starting from aniline. The general synthetic route includes:
Acetylation of Aniline: Aniline is first acetylated using acetic anhydride to form acetanilide.
Bromination: Acetanilide is then brominated using bromine in acetic acid to yield 4-bromoacetanilide.
Chlorination: The brominated product is chlorinated using chlorine in acetic acid to produce 4-bromo-2-chloroacetanilide.
Hydrolysis: The acetanilide group is hydrolyzed using hydrochloric acid in ethanol to form 4-bromo-2-chloroaniline.
Iodination: Finally, the compound is iodinated using iodine monochloride in acetic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure precise control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-chloro-5-iodoaniline undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing halogen atoms, the compound can undergo further substitution reactions.
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, and iodine in the presence of catalysts like iron or aluminum chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce nitro or nitroso derivatives.
Applications De Recherche Scientifique
4-Bromo-2-chloro-5-iodoaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-chloro-5-iodoaniline involves its interaction with various molecular targets. The presence of halogen atoms influences its reactivity and binding affinity to different substrates. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in various pathways, including aromatic substitution and redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-iodoaniline: Similar structure but lacks the chlorine atom.
2-Bromo-5-iodoaniline: Similar structure with different positions of halogen atoms.
2-Iodoaniline: Contains only iodine as the halogen substituent.
Uniqueness
4-Bromo-2-chloro-5-iodoaniline is unique due to the presence of three different halogen atoms on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Propriétés
Formule moléculaire |
C6H4BrClIN |
|---|---|
Poids moléculaire |
332.36 g/mol |
Nom IUPAC |
4-bromo-2-chloro-5-iodoaniline |
InChI |
InChI=1S/C6H4BrClIN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2 |
Clé InChI |
RMGSDNCUHZFTRV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1I)Br)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


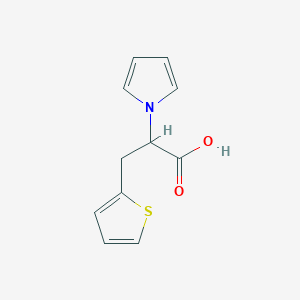
![8-Bromo-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14883148.png)
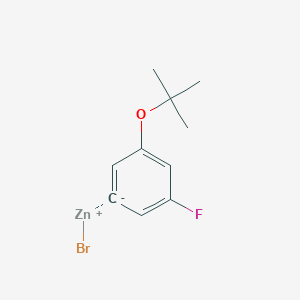
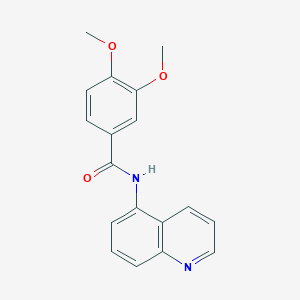
![tert-Butyl (3aS,8R,8aS)-8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B14883167.png)
![3-Amino-6-(tert-butyl)thieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14883175.png)
![2-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14883182.png)
![4-[(Cyclopropanemethoxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14883185.png)
